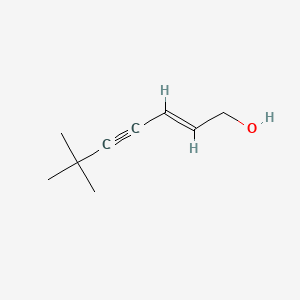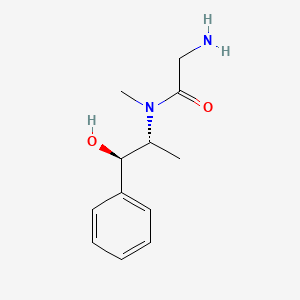
Genistein Diglucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Genistein Diglucuronide is a derivative of Genistein, which is one of the numerous recognized isoflavones that may be found in a variety of soybeans and soy products . The chemical name for genistein is 4′, 5, 7-trihydroxyisoflavone . Genistein has been widely investigated for its anticancer properties . In the urine, genistein is mainly excreted in its conjugated forms, i.e., monoglucuronide (53–76%), diglucuronide (12–16%), and sulfoglucuronide (2–15%) .
Synthesis Analysis
Genistin, a glucoside of Genistein, is commonly produced by plant metabolism and is detected in a number of plant species, particularly in the Fabaceae family . When it is metabolized, it releases aglycone genistein .Chemical Reactions Analysis
Genistein undergoes three main sets of metabolic reactions: reduction, oxidation, and conjugation . The reactions of the phase II genistein metabolism are catalyzed by uridine-5′-diphosphate-glucuronosyl transferases (UGTs) and, to a lower extent, sulfotransferases (SULTs), resulting in the formation of many products, like monoglucuronides, diglucuronides, or sulfoglucuronides .Physical And Chemical Properties Analysis
Genistein is a polyphenolic compound belonging to the group of isoflavones . It is structurally 5,7-dihydroxy-3- (4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . Genistein is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Genistein Diglucuronide involves the glucuronidation of Genistein using glucuronic acid as a glucuronide donor.", "Starting Materials": [ "Genistein", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethyl sulfoxide (DMSO)", "Methanol", "Acetone", "Ethyl acetate", "Water" ], "Reaction": [ "Genistein is dissolved in DMSO and reacted with DCC and DMAP to form the activated ester intermediate.", "Glucuronic acid is dissolved in DIPEA and reacted with the activated ester intermediate to form Genistein monoglucuronide.", "The reaction mixture is then treated with methanol to remove the DCC byproduct.", "The Genistein monoglucuronide is then reacted with glucuronic acid and DIPEA to form Genistein Diglucuronide.", "The reaction mixture is then purified using a combination of acetone and ethyl acetate to obtain the final product." ] } | |
Número CAS |
428438-35-1 |
Nombre del producto |
Genistein Diglucuronide |
Fórmula molecular |
C₂₇H₂₆O₁₇ |
Peso molecular |
622.49 |
Sinónimos |
β-D-Glucopyranosiduronic Acid 4-[7-(β-D-Glucopyranuronosyloxy)-5-hydroxy-4-oxo-4H-1-benzopyran-3-yl]phenyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
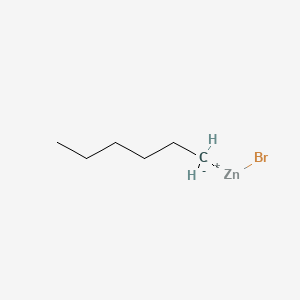
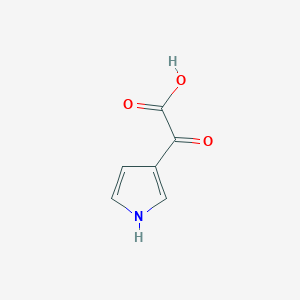
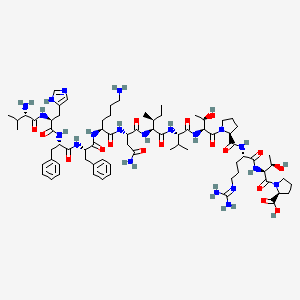
![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)
